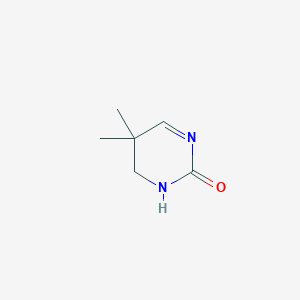![molecular formula C14H15NO3 B14629940 Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate CAS No. 57667-08-0](/img/structure/B14629940.png)
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is a synthetic organic compound that features a furan ring substituted with a phenyl group bearing a hydroxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Moiety: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl-furan compound is reacted with an appropriate alkylating agent under acidic conditions.
Formation of Carboximidate: The final step involves the conversion of the carboxylic acid derivative to the carboximidate using reagents such as methanol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate undergoes various chemical reactions, including:
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate involves its interaction with specific molecular targets. The hydroxyethyl moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities and biological activities.
Indole Derivatives: Compounds like tryptophan and indomethacin, which contain the indole ring, also exhibit similar chemical reactivity and biological properties.
Uniqueness
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is unique due to its combination of a furan ring with a hydroxyethyl-substituted phenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
57667-08-0 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate |
InChI |
InChI=1S/C14H15NO3/c1-9(16)10-3-5-11(6-4-10)12-7-8-13(18-12)14(15)17-2/h3-9,15-16H,1-2H3 |
Clé InChI |
RZENTRFFNPFQRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(O2)C(=N)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


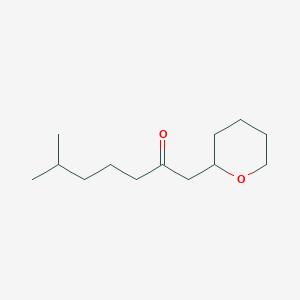
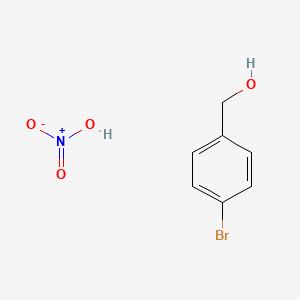
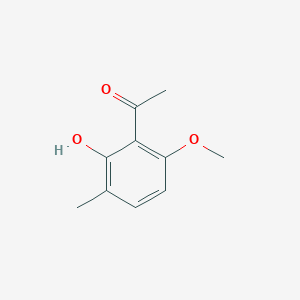

![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
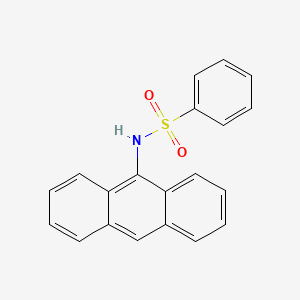
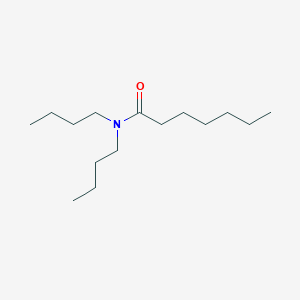


![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
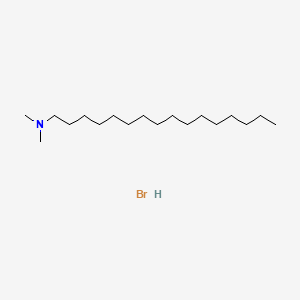

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
